molecular formula C16H22FNO2 B13236522 Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate

Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate

Cat. No.: B13236522
M. Wt: 279.35 g/mol
InChI Key: NDIXCODQDYSFGZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate is a synthetic organic compound that belongs to the class of fluorophenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 4-fluorobenzaldehyde, piperidine, and ethyl acetoacetate.

    Step 1: Formation of an intermediate by reacting 4-fluorobenzaldehyde with piperidine under basic conditions.

    Step 2: Condensation of the intermediate with ethyl acetoacetate in the presence of a suitable catalyst to form the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the fluorophenyl ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-3-(piperidin-4-yl)propanoate
  • Ethyl 3-(4-bromophenyl)-3-(piperidin-4-yl)propanoate
  • Ethyl 3-(4-methylphenyl)-3-(piperidin-4-yl)propanoate

Uniqueness

Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Biological Activity

Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate, with the CAS number 1061989-10-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H22FNO2C_{16}H_{22}FNO_2 and a molecular weight of 279.35 g/mol. Its structure includes a piperidine ring and a fluorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₂FNO₂
Molecular Weight279.35 g/mol
CAS Number1061989-10-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acrylate or similar reagents under controlled conditions. The introduction of the fluorophenyl group can enhance the compound's lipophilicity and biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with bacterial cell membranes, potentially increasing its efficacy.
  • Cytotoxicity : Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound has yet to be thoroughly investigated, but its structural analogs have shown promising results in inhibiting cancer cell proliferation.
  • Neurological Effects : Given the piperidine structure, this compound may also exhibit neuroactive properties. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Properties

Molecular Formula

C16H22FNO2

Molecular Weight

279.35 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C16H22FNO2/c1-2-20-16(19)11-15(13-7-9-18-10-8-13)12-3-5-14(17)6-4-12/h3-6,13,15,18H,2,7-11H2,1H3

InChI Key

NDIXCODQDYSFGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=C(C=C2)F

Origin of Product

United States

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